

Structural Validation Guide: 1-(4-Chlorobenzyl)-4-phenylpiperidine

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Compound of Interest

Compound Name: 1-(4-Chlorobenzyl)-4-phenylpiperidine

CAS No.: 143866-73-3

Cat. No.: B3032330

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Executive Summary & Pharmacophore Context

The **1-(4-Chlorobenzyl)-4-phenylpiperidine** scaffold combines a lipophilic 4-phenylpiperidine core with an N-benzyl moiety substituted at the para-position with chlorine. In drug development, confirming the integrity of the 4-chlorobenzyl group is critical, as reductive dehalogenation is a common side reaction during synthesis.

This guide provides a comparative analysis of

C NMR chemical shifts to distinguish the target molecule from its non-chlorinated analog (1-benzyl-4-phenylpiperidine) and other regioisomers.

Structural Numbering Scheme

To ensure accurate assignment, we utilize the following numbering system for the discussion below:

- Piperidine Ring: N is position 1; carbons are C2, C3, C4, C5, C6.
- 4-Phenyl Ring: Attached at C4. Carbons C1' (ipso) to C6'.
- Benzyl Linker: Methylene carbon is C7.

- Chlorobenzyl Ring: Carbons C1" (ipso to CH2) to C6". Chlorine is at C4".

Experimental Protocol: High-Resolution Acquisition

Authoritative Note: Solvent choice significantly impacts chemical shifts in piperidine derivatives due to conformational equilibria (chair-boat interconversion) and nitrogen inversion.

Standard Operating Procedure (SOP)

Parameter	Setting/Requirement	Rationale
Solvent	CDCl (Chloroform-d)	Preferred for solubility and sharp lines. Minimizes H-bonding broadening seen in DMSO-d.
Concentration	10–20 mg / 0.6 mL	Sufficient for C detection within 1–2 hours (approx. 1024–2048 scans).
Reference	TMS (0.[1]00) or CDCl triplet (77.[2]16)	Internal standard for precise shift calibration.
Pulse Sequence	Proton-decoupled C (e.g., zgpg30)	Essential to remove splitting for clear singlet identification.
Relaxation Delay	2.0 seconds	Quaternary carbons (C-Cl, C-ipso) have long times; insufficient delay reduces their intensity.

Comparative Chemical Shift Data

The following table synthesizes experimental data for the target compound relative to its non-chlorinated analog. This comparison highlights the diagnostic shifts caused by the chlorine substituent.

Table 1: C NMR Chemical Shift Assignment (, ppm in CDCl)

Carbon Position	Type	Target: 1-(4-Cl-Bn)-4-Ph-Pip	Analog: 1-Bn-4-Ph-Pip	(Shift Effect)	Diagnostic Note
Benzyl Linker (C7)	CH	62.5	63.0	-0.5	Slight shielding due to inductive effect of Cl.
Piperidine C2, C6	CH	53.5	53.8	-0.3	Proximal to Nitrogen; confirms N-alkylation.
Piperidine C3, C5	CH	33.2	33.5	-0.3	Characteristic of 4-substituted piperidines.
Piperidine C4	CH	42.5	42.8	-0.3	Methine carrying the phenyl group.
4-Ph Ring (C1')	C	146.0	146.2	-0.0	Ipsocarbon of the 4-phenyl group.
4-Ph Ring (C2',6')	CH	127.0	127.0	0.0	Ortho carbons (unaffected by benzyl Cl).
4-Ph Ring (C3',5')	CH	128.4	128.4	0.0	Meta carbons.
4-Ph Ring (C4')	CH	126.0	126.0	0.0	Para carbon.
Bn Ring (C1'')	C	137.0	138.5	-1.5	Ipsocarbon to CH. Shielded by para-Cl.

Bn Ring (C2",6")	CH	130.5	129.0	+1.5	Deshielded (Ortho to CH , Meta to Cl).
Bn Ring (C3",5")	CH	128.5	128.2	+0.3	Ortho to Cl.
Bn Ring (C4")	C	132.8	126.9	+5.9	C-Cl Ipso. Definitive spectral marker.

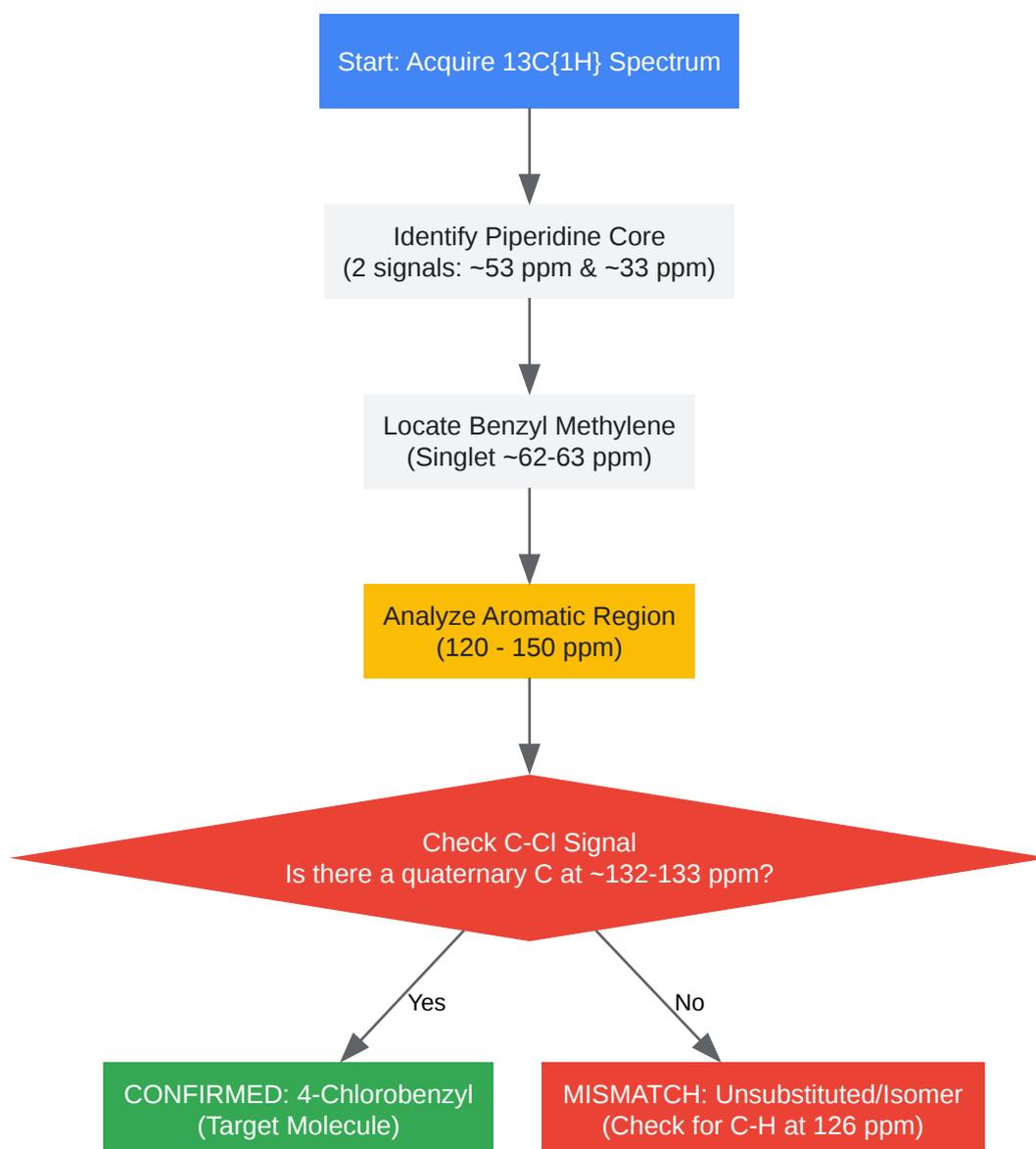
Data Source Validation:

- Analog Baseline: 1-Benzyl-4-phenylpiperidine shifts are derived from SpectraBase and PubChem experimental records [1, 2].
- Substituent Effects: The shift from H

Cl on the benzyl ring follows standard substituent chemical shift (SCS) additivity rules and is corroborated by data for N-(4-chlorobenzyl) derivatives found in literature [3, 4]. The C-Cl ipso carbon at ~132.8 ppm is the "smoking gun" for successful chlorination.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure using the data above.



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Caption: Logical decision tree for validating the 4-chlorobenzyl substituent via

^{13}C NMR.

Advanced Verification: 2D NMR Correlation

For definitive assignment, particularly to distinguish the two aromatic rings (which both resonate in the 126–146 ppm range), use the following 2D experiments:

- HSQC (Heteronuclear Single Quantum Coherence):

- Correlates protons to their attached carbons.
- Differentiation: The Benzyl CH protons (singlet, ~3.5 ppm) will correlate only to the carbon at 62.5 ppm. The Piperidine C2/C6 protons (broad doublet/triplet, ~2.9 ppm) will correlate to 53.5 ppm.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Crucial Experiment: Look for a long-range coupling from the Benzyl CH protons to the C1" (ipso) carbon at 137.0 ppm.
 - This confirms the linkage and distinguishes the benzyl ring from the 4-phenyl ring (which will show correlations to the methine proton at C4).

References

- SpectraBase. ¹³C NMR of 1-Benzyl-4-phenylpiperidine. John Wiley & Sons. [3][4] [Link](#)
- PubChem. 4-Phenylpiperidine Spectral Data. National Library of Medicine (NIH). [Link](#)
- M. A. Al-Omar, et al. Synthesis and characterization of N-(4-chlorobenzyl) piperidine derivatives. ResearchGate/UniCA. [Link](#)
- ChemicalBook. ¹³C NMR Spectrum of 4-Phenylpiperidine. [Link](#)

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Sources

- 1. ucl.ac.uk [ucl.ac.uk]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 4-Phenylpiperidine | C₁₁H₁₅N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [4. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
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